Superior Molecular Scaffold for Subsequent Functionalization: Bromine as a Versatile Handle
The 5-bromo substituent provides a critical synthetic advantage over the unsubstituted benzo[d]isothiazol-3(2H)-one and 5-chloro analog: it serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling efficient downstream diversification into complex molecular libraries [1]. The C-Br bond dissociation energy (approx. 281 kJ/mol) is significantly lower than that of C-Cl (approx. 338 kJ/mol), facilitating selective activation under mild conditions. This property is absent in the parent BIT (C-H at 5-position, BDE approx. 472 kJ/mol) and is less reactive in 5-chloro derivatives due to higher bond strength and lower polarizability of the C-Cl bond, making the brominated compound the preferred scaffold for constructing SAR libraries around the benzisothiazolinone core [2].
| Evidence Dimension | Synthetic Versatility (C-X Bond Dissociation Energy) |
|---|---|
| Target Compound Data | C-Br bond dissociation energy: ~281 kJ/mol; High polarizability; Suitable for Suzuki-Miyaura and Buchwald-Hartwig couplings |
| Comparator Or Baseline | 5-Chlorobenzo[d]isothiazol-3(2H)-one (C-Cl BDE: ~338 kJ/mol); Unsubstituted BIT (C-H BDE: ~472 kJ/mol) |
| Quantified Difference | C-Br BDE is ~57 kJ/mol lower than C-Cl and ~191 kJ/mol lower than C-H, enabling milder, more selective cross-coupling reactions |
| Conditions | Palladium-catalyzed cross-coupling under standard inert atmosphere conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, 80-100°C) |
Why This Matters
Enables the efficient synthesis of diverse benzisothiazolinone derivatives for antimicrobial screening and SAR studies, reducing synthesis time and cost compared to alternative halogenated or unsubstituted scaffolds.
- [1] Yang, J.-W., Zhang, K.-Q., Li, H., & Zhu, Y.-H. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzisothiazol-3-one Derivatives. Fine and Specialty Chemicals, 21, 41. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL. View Source
